molecular formula C16H13NO3 B3084994 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 1147550-55-7

1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B3084994
CAS No.: 1147550-55-7
M. Wt: 267.28 g/mol
InChI Key: HPAKCFAOSIGBHE-UHFFFAOYSA-N
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Description

1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic organic compound featuring a partially saturated indole core (2,3-dihydroindole) substituted with a benzoyl group at position 1 and a carboxylic acid at position 2. This structure combines aromatic (benzoyl) and aliphatic (dihydroindole) components, making it a versatile intermediate in pharmaceutical and organic synthesis . Its applications span drug discovery, where it may serve as a scaffold for enzyme inhibitors or receptor modulators, leveraging the benzoyl group’s lipophilicity and the carboxylic acid’s hydrogen-bonding capacity.

Properties

IUPAC Name

1-benzoyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-9,14H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKCFAOSIGBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the benzoyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

  • Chemistry 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology It is investigated for its potential biological activity and interactions with biomolecules.

Related Compounds and Derivatives

  • Indole-2-carboxylic acid derivatives Research has shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer of HIV-1 integrase . Further structural optimizations have led to the development of derivatives with markedly increased integrase inhibitory effect . These derivatives interact with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
  • This compound This compound is related to other chemicals such as indolin-2-yl carboxylic acid, benzoyl chloride, and thiobenzoic acid .

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have demonstrated potential as HIV-1 integrase strand transfer inhibitors .

  • Compound 3 was found to effectively inhibit the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating the two Mg2+ ions within the active site of integrase .
  • Structural optimizations on Compound 3 led to the derivative 20a, which significantly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase .
  • All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with IC50s ranging from 0.13 to 6.85 μM . The introduction of long-chain p-trifluorophenyl (15) or o-fluorophenyl (18) at the C3 position of the indole core significantly improved activity . The addition of halogenated anilines at the C6 position (16b, 19a, and 19b) markedly improved the integrase inhibition effect .
  • Binding mode analysis suggested that the C3 long branch of 20a extended to the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117 .

Mechanism of Action

The mechanism of action of 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The compound is compared to analogs based on substituent type, position, and ring saturation. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula CAS Number Substituents/Ring Features Key Applications/Notes
1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ Not explicitly listed 1-Benzoyl, 2-carboxylic acid, 2,3-dihydroindole Intermediate in drug synthesis
Indole-2-carboxylic acid C₉H₇NO₂ 1477-50-5 2-Carboxylic acid, fully aromatic indole Precursor for IDO1 inhibitors
1-(3,4-Dimethoxybenzoyl)-2,3-dihydro-1H-indole-2-carboxylic acid C₁₈H₁₇NO₅ 1186015-80-4 3,4-Dimethoxybenzoyl, 2-carboxylic acid Modified lipophilicity for drug design
Oleracein A (5-Hydroxy-1-p-coumaric acyl-2,3-dihydro-1H-indole-2-carboxylic acid-6-O-β-D-glucopyranoside) C₂₄H₂₅NO₁₁ N/A p-Coumaric acyl, 6-glucopyranoside Natural product with antioxidant activity
1-Acetyl-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid C₁₁H₁₀FNO₃ 2680573-18-4 1-Acetyl, 6-fluoro, 2-carboxylic acid Fluorinated analog for metabolic stability
Key Observations :
  • Substituent Effects : The benzoyl group in the target compound enhances lipophilicity compared to simpler analogs like indole-2-carboxylic acid. Electron-withdrawing groups (e.g., 6-fluoro in the acetylated analog) may improve metabolic stability .
  • Natural Derivatives: Oleracein A demonstrates how glycosylation and phenolic substitution (p-coumaric acyl) expand functional diversity in natural products .

Physicochemical Properties

Melting points, solubility, and stability vary significantly:

  • 1-Benzoyl analog : Expected lower solubility in polar solvents due to the bulky benzoyl group, though empirical data are lacking.

Biological Activity

Overview

1-Benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound within the indole family, known for its diverse biological activities and potential applications in various fields including medicinal chemistry. This compound is characterized by its unique functional groups, which contribute to its biological effects. Recent studies have highlighted its potential as an antiviral, anticancer, and antimicrobial agent.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to various receptors and enzymes, influencing multiple biochemical pathways:

  • Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against viruses such as influenza A and HIV. Specifically, related compounds have shown the ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle .
  • Anticancer Properties : Studies indicate that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structure allows it to interact with DNA and other cellular components, potentially leading to cell cycle arrest and programmed cell death .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

Case Studies

  • HIV Integrase Inhibition :
    • A study evaluated the inhibitory effects of indole derivatives on HIV-1 integrase. Compounds similar to this compound were shown to effectively inhibit the strand transfer activity of integrase with IC50 values ranging from 12.41 to 47.44 μM . The introduction of specific substituents significantly enhanced this activity.
  • Antitumor Activity :
    • Research has identified that certain structural modifications to indole derivatives can lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from this compound demonstrated IC50 values indicating potent antitumor effects .
  • Antimicrobial Studies :
    • The compound has been tested against various pathogens, showing significant zones of inhibition against Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antimicrobial agents .

Comparative Analysis

Compound IC50 (μM) Activity
This compoundVariesAntiviral, Anticancer
Indole-3-acetic acid15–30Plant hormone
1-Benzoyl-2,3-dihydro-1H-indole-2-carboxamide25–50Anticancer

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid?

  • Methodology :

  • Condensation reactions : Reflux 3-formyl-1H-indole-2-carboxylic acid derivatives with benzoylating agents (e.g., benzoyl chloride) in acetic acid. Reaction times (3–5 h) and stoichiometric ratios (1.1:1 molar ratio of aldehyde to amine) are critical for yield optimization .

  • Purification : Recrystallization from DMF/acetic acid mixtures is recommended to isolate crystalline products. HPLC purity (>95%) can be confirmed via reverse-phase chromatography .

    • Data Table :
Reaction ComponentConditionsYield (%)Purity (HPLC)
3-Formyl-indole derivativeAcOH, reflux (3–5 h)60–75>95%
Benzoyl chlorideTEA, DCM, 0°C to RT70–85>98%

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm benzoyl group integration and indole ring substitution patterns.
  • X-ray crystallography : Use SHELXL for small-molecule refinement. Key parameters include R-factors (<5%) and residual electron density maps .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 294.11) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

  • Approach :

  • SHELX software suite : Utilize SHELXL’s restraints for disordered regions. For example, apply DFIX commands to standardize C=O bond lengths (1.21 Å) and refine anisotropic displacement parameters for heavy atoms .
  • Validation tools : Cross-check with CCDC databases to identify outliers. Contradictions in melting points (e.g., mp 205–209°C vs. 232–234°C for similar indole derivatives) may arise from polymorphic forms or impurities .

Q. What strategies optimize the regioselective benzoylation of 2,3-dihydroindole precursors?

  • Methodology :

  • Protecting groups : Use Boc or Fmoc groups on the indole nitrogen to direct benzoylation to the 2-carboxylic acid position. Deprotect with TFA/CH2_2Cl2_2 post-reaction .

  • Catalysis : Employ Pd(OAc)2_2/Xantphos for cross-coupling reactions, improving regioselectivity to >90% in arylations .

    • Data Table :
Catalyst SystemSolventTemp (°C)Selectivity (%)
Pd(OAc)2_2/XantphosToluene11092
CuI/L-ProlineDMF8078

Q. How do solvent polarity and reaction temperature influence the cyclization of intermediates?

  • Experimental Design :

  • Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Cyclization efficiency increases in DMF due to stabilization of transition states .
  • Kinetic studies : Monitor reaction progress via TLC at 60°C vs. 100°C. Higher temperatures reduce reaction time but may promote side reactions (e.g., decarboxylation) .

Contradiction Analysis

Q. Why do reported melting points for indole-2-carboxylic acid derivatives vary across studies?

  • Possible Reasons :

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal stability .
  • Impurities : Residual acetic acid or solvent in recrystallized products lowers observed mp. Purity verification via HPLC is critical .

Q. How to reconcile discrepancies in NMR coupling constants for dihydroindole systems?

  • Resolution :

  • Dynamic effects : Conformational flexibility in the dihydroindole ring leads to averaged signals. Use variable-temperature NMR (VT-NMR) to observe splitting at low temps .
  • Solvent effects : Deuterated DMSO vs. CDCl3_3 can shift proton environments, altering J-values by 0.5–1.0 Hz .

Methodological Best Practices

  • Safety Protocols :

    • Use gloveboxes for handling air-sensitive intermediates (e.g., acyl chlorides). PPE (gloves, goggles) is mandatory due to compound toxicity .
    • Waste disposal: Segregate halogenated solvents (DCM) and heavy-metal catalysts for specialized treatment .
  • Data Reproducibility :

    • Document reaction parameters (e.g., reflux time ±5 min, solvent grade) to minimize batch-to-batch variability.
    • Share crystallographic data (CIF files) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
1-benzoyl-2,3-dihydro-1H-indole-2-carboxylic acid

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